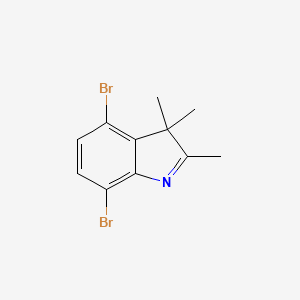
4,7-dibromo-2,3,3-trimethyl-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dibromo-2,3,3-trimethyl-3H-indole: is an organic compound with the molecular formula C11H11Br2N and a molecular weight of 317.02 g/mol . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of two bromine atoms at positions 4 and 7, and three methyl groups at positions 2, 3, and 3 on the indole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-dibromo-2,3,3-trimethyl-3H-indole typically involves the bromination of 2,3,3-trimethylindole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 4,7-dibromo-2,3,3-trimethyl-3H-indole can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol at room temperature.
Major Products:
Substitution Products: Formation of methoxy or tert-butoxy derivatives.
Oxidation Products: Formation of corresponding carboxylic acids or ketones.
Reduction Products: Formation of debrominated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
4,7-dibromo-2,3,3-trimethyl-3H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives and heterocyclic compounds .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological properties .
Industry:
The compound is used in the production of dyes and pigments. It is also employed as an intermediate in the synthesis of materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 4,7-dibromo-2,3,3-trimethyl-3H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2,3,3-trimethylindole: Lacks bromine atoms, making it less reactive in substitution reactions.
4,6-dibromoindole: Similar bromination pattern but lacks the methyl groups at positions 2 and 3.
4,7-dichloro-2,3,3-trimethyl-3H-indole: Chlorine atoms instead of bromine, resulting in different reactivity and properties.
Uniqueness:
4,7-dibromo-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern with bromine atoms at positions 4 and 7 and methyl groups at positions 2 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11Br2N |
|---|---|
Peso molecular |
317.02 g/mol |
Nombre IUPAC |
4,7-dibromo-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H11Br2N/c1-6-11(2,3)9-7(12)4-5-8(13)10(9)14-6/h4-5H,1-3H3 |
Clave InChI |
ASBWFRKLQFINEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C1(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


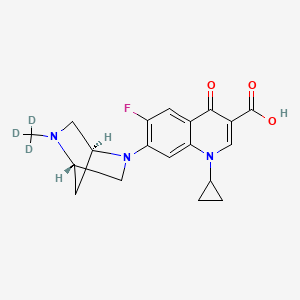
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
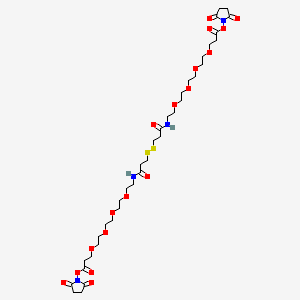
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
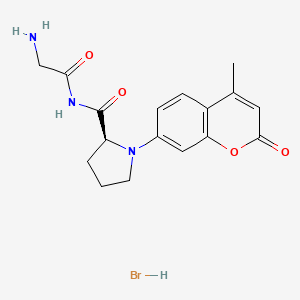
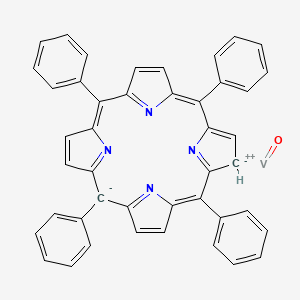
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
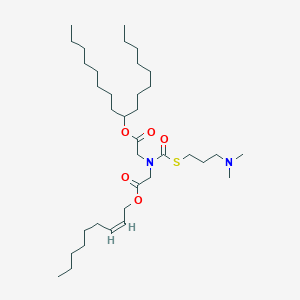


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
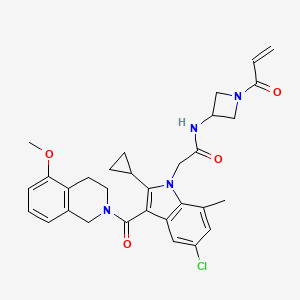
![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
